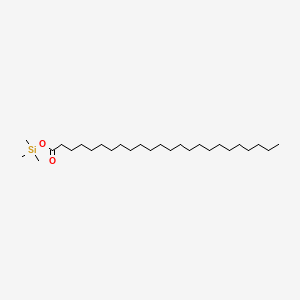
Methylaplysinopsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylaplysinopsin is a tryptophan-derived marine natural productThese compounds are primarily isolated from marine organisms such as sponges, stony corals, sea anemones, and nudibranchs . This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antimalarial, and monoamine oxidase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylaplysinopsin typically involves the condensation of 3-formylindole with an imidazolidinone derivative. This reaction can be carried out by boiling the reactants in acetic acid in the presence of sodium acetate or piperidine . Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with creatinine under nitrogen gas . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) for crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylaplysinopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the imidazolidinone moiety.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for aplysinopsins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine or N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products
The major products formed from these reactions include various brominated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Methylaplysinopsin has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of novel bioactive compounds.
Biology: It is used to study the biological pathways and mechanisms of marine natural products.
Medicine: This compound exhibits potential as an antimicrobial, antimalarial, and antidepressant agent.
Industry: It can be used in the development of pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Methylaplysinopsin exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects. Additionally, it has been shown to enhance serotonergic activity in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Aplysinopsin: The parent compound from which methylaplysinopsin is derived.
Bromoaplysinopsin: A brominated derivative with enhanced biological activity.
Isoaplysinopsin: An isomer with similar biological properties.
Uniqueness
This compound is unique due to its specific methylation pattern, which contributes to its distinct biological activities. Compared to other aplysinopsins, it has shown higher potency in certain assays, such as the inhibition of serotonin uptake .
Propiedades
Número CAS |
66492-97-5 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-methyliminoimidazol-4-ol |
InChI |
InChI=1S/C15H16N4O/c1-16-15-18(2)13(14(20)19(15)3)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,20H,1-3H3/b10-8+,16-15? |
Clave InChI |
NPZLCZOPHDKHEZ-UBXUFMGXSA-N |
SMILES isomérico |
CN=C1N(C(=C(N1C)O)/C=C/2\C=NC3=CC=CC=C32)C |
SMILES canónico |
CN=C1N(C(=C(N1C)O)C=C2C=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


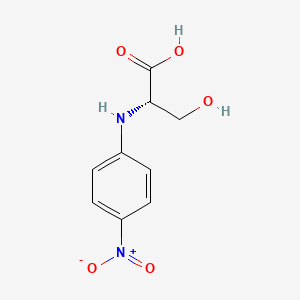
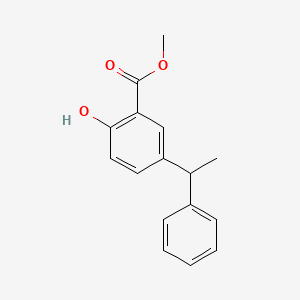
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
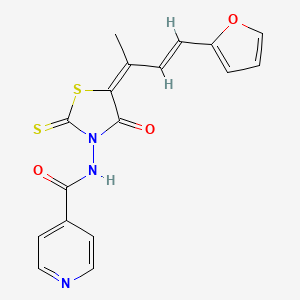

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
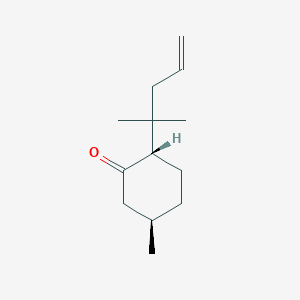
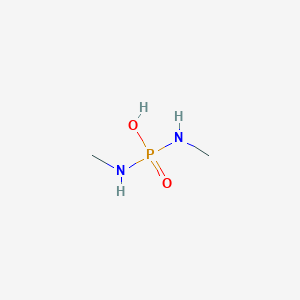
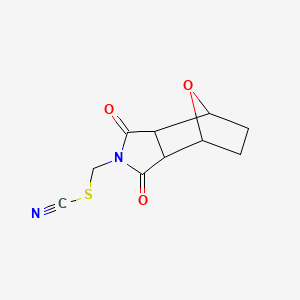

![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
